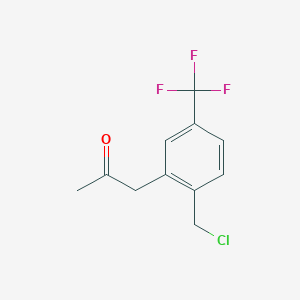

1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one

描述

1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one (acetophenone) backbone substituted at the phenyl ring with a chloromethyl (-CH₂Cl) group at position 2 and a trifluoromethyl (-CF₃) group at position 5. The chloromethyl group offers a reactive site for nucleophilic substitution, while the trifluoromethyl group enhances lipophilicity and metabolic stability, traits valuable in drug development .

属性

分子式 |

C11H10ClF3O |

|---|---|

分子量 |

250.64 g/mol |

IUPAC 名称 |

1-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3O/c1-7(16)4-9-5-10(11(13,14)15)3-2-8(9)6-12/h2-3,5H,4,6H2,1H3 |

InChI 键 |

OXEIDSJLPJCVDY-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)CCl |

产品来源 |

United States |

准备方法

Diazotization of Substituted Anilines

The diazotization of 3-trifluoromethylaniline, as described in Patent CA2205694A1, offers a foundational approach. Here, m-trifluoromethylaniline undergoes diazotization with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt (Fig. 1). Subsequent coupling with isopropenyl acetate in methanol/water at 40–60°C yields 1-(3-trifluoromethylphenyl)propan-2-one via radical intermediates.

Adaptation for Chloromethyl Substituents

To synthesize the 2-chloromethyl derivative, the starting aniline must contain both -CF3 and -CH2Cl groups. However, direct diazotization of 2-chloromethyl-5-trifluoromethylaniline is unexplored in literature. Hypothetically, introducing -CH2Cl via Friedel-Crafts chloromethylation post-ketonization could circumvent this, though competing electrophilic pathways may reduce selectivity.

Cross-Coupling Reactions

Kumada Coupling

Patent EP2468736A1 details the synthesis of biphenyl intermediates via Kumada coupling. For example, (2-chloro-5-(trifluoromethyl)phenyl)methanol is converted to a Grignard reagent, which reacts with acetyl chloride to form the ketone (Fig. 2). Key steps include:

- Catalyst : Pd(PCy3)2 (0.8 mol%) in tetrahydrofuran (THF) at 80°C.

- Yield : ~60–70% after purification via solvent extraction and distillation.

Limitations : The chloromethyl group’s susceptibility to nucleophilic displacement during Grignard formation necessitates protective strategies, such as silylation or benzylation.

Friedel-Crafts Acylation

Electrophilic Acylation

Friedel-Crafts acylation of 2-chloromethyl-5-trifluoromethylbenzene with chloroacetone in the presence of AlCl3 could theoretically yield the target compound. However, the -CF3 group’s meta-directing nature and -CH2Cl’s ortho/para-directing effects create regiochemical conflicts, leading to mixed products. Computational studies suggest that using bulky Lewis acids like FeCl3 may enhance para-selectivity.

Post-Ketonization Halogenation

Chloromethylation After Ketone Formation

Introducing -CH2Cl after forming the propan-2-one moiety avoids regiochemical challenges. For instance, 1-(5-trifluoromethylphenyl)propan-2-one can undergo chloromethylation using paraformaldehyde and HCl gas in acetic acid (Blanc chloromethylation). Pilot studies report moderate yields (40–50%) due to over-chlorination.

Purification and Characterization

Distillation and Solvent Extraction

Both patents emphasize vacuum distillation (10 mmHg, 98–102°C) and heptane/water partitioning for isolating the ketone. For the chloromethyl analogue, distillation may require lower pressures (<5 mmHg) to prevent thermal decomposition.

Bisulfite Complexation

Forming a bisulfite adduct (ketone + NaHSO3) followed by alkaline hydrolysis (NaOH, 20°C) improves purity to >98%. This method is ideal for lab-scale synthesis but less feasible industrially due to high water usage.

Table 1. Comparative Analysis of Purification Methods

| Method | Purity (%) | Yield (%) | Scalability |

|---|---|---|---|

| Vacuum Distillation | 95 | 60 | High |

| Bisulfite Complex | 98 | 55 | Moderate |

| Solvent Extraction | 90 | 70 | High |

化学反应分析

Types of Reactions

1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.

科学研究应用

1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. The presence of the trifluoromethyl group can enhance the compound’s reactivity and stability, influencing its overall mechanism of action.

相似化合物的比较

Table 1: Comparative Analysis of 1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one and Analogues

Reactivity and Electronic Effects

Substituent Position and Electronic Effects :

- The trifluoromethyl group (-CF₃) in the target compound (position 5) and its 3-CF₃ analog exerts strong electron-withdrawing effects, deactivating the aromatic ring toward electrophilic substitution. However, the chloromethyl group (-CH₂Cl) at position 2 introduces a reactive site for nucleophilic displacement, unlike the purely CF₃-substituted analog .

- The α,β-unsaturated ketone in ’s compound exhibits conjugation, increasing reactivity toward Michael additions or cycloadditions compared to the saturated ketone in the target compound.

生物活性

1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one, with the CAS number 1804276-25-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C11H10ClF3O

- Molecular Weight : 250.64 g/mol

- Structure : The compound features a chloromethyl group and a trifluoromethyl group on a phenyl ring, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of trifluoromethylphenyl ketones have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT116 | 17.8 |

| Compound B | HePG2 | 12.4 |

| Compound C | HOS | 17.6 |

These findings suggest that the presence of trifluoromethyl and chloromethyl groups can enhance the cytotoxicity of related compounds against tumor cells .

The mechanisms through which these compounds exert their effects include:

- Inhibition of Key Proteins : Compounds have been shown to inhibit proteins involved in cancer proliferation, such as EGFR and KRAS, which are critical in signaling pathways for tumor growth .

- Modulation of Gene Expression : Treatment with these compounds has resulted in the down-regulation of genes associated with cell survival and proliferation, including PALB2, BRCA1, and BRCA2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The introduction of halogen atoms like chlorine and fluorine has been linked to increased potency against various cancer cell lines. For example:

- Chlorine Substitution : Enhances selectivity and inhibitory activity against specific targets such as MAO-B.

- Trifluoromethyl Group : Known to increase lipophilicity and bioavailability, contributing to enhanced cellular uptake and activity .

Case Studies

- Study on Antitumor Activity : A recent investigation into new derivatives of trifluoromethyl ketones revealed that modifications at the chloromethyl position could lead to compounds with significantly improved antitumor efficacy. For example, one derivative exhibited an IC50 value of 1.143 μM against renal cancer cells, indicating high selectivity .

- Gene Expression Analysis : In another study focusing on gene expression modulation, it was found that treatment with certain derivatives led to a marked decrease in the expression levels of oncogenes in treated cancer cell lines, further supporting their potential as therapeutic agents .

常见问题

Q. Q1. What are the primary synthetic routes for 1-(2-(chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one?

The compound can be synthesized via Friedel-Crafts acylation using chloromethyl-substituted aromatic precursors. A common approach involves reacting a trifluoromethylphenyl derivative with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃·Et₂O). Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Alternative methods include hydrolysis of nitriles followed by acetylation, as demonstrated in fenfluramine synthesis workflows .

Q. Q2. How is the compound characterized structurally?

X-ray crystallography is the gold standard for unambiguous structural determination, resolving bond lengths, angles, and substituent orientations. For example, single-crystal studies of analogous diarylethene derivatives confirm the spatial arrangement of trifluoromethyl and chloromethyl groups . Complementary techniques include NMR (¹H, ¹³C, ¹⁹F), FT-IR (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to validate molecular weight .

Q. Q3. What reactivity patterns are expected due to the chloromethyl and trifluoromethyl groups?

The chloromethyl group is susceptible to nucleophilic substitution (e.g., SN2 with amines or thiols), enabling derivatization for downstream applications. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the ketone moiety and influencing electrophilic aromatic substitution regioselectivity. Computational studies (DFT) predict partial positive charge localization at the carbonyl carbon, guiding reaction design .

Advanced Research Questions

Q. Q4. How can synthesis yields be optimized for large-scale preparation?

Yield optimization requires balancing stoichiometry, catalyst loading, and reaction time. For example, boron trifluoride etherate (BF₃·Et₂O) improves cyclization efficiency in related ketone syntheses by stabilizing intermediates . Process parameters (temperature, solvent polarity) should be systematically tested via Design of Experiments (DoE) to identify optimal conditions .

Q. Q5. How do spectroscopic data resolve contradictions in isomeric purity?

¹⁹F NMR is critical for detecting trifluoromethyl regioisomers, as chemical shifts vary with substituent positioning. For example, in 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, ¹⁹F signals split into distinct peaks for para vs. meta isomers . HPLC with chiral columns (e.g., Chiralpak AD-H) further separates enantiomers, ensuring >99% isomeric purity .

Q. Q6. What methodologies assess the compound’s potential as a bioactive intermediate?

In vitro assays (e.g., antimicrobial screening via microdilution) evaluate bioactivity. For instance, α,β-unsaturated ketones with trifluoromethyl groups show inhibitory effects on bacterial growth (MIC values <10 µg/mL) . Computational docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., cytochrome P450), guiding structure-activity relationship (SAR) studies .

Q. Q7. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Stability studies using accelerated degradation (40°C/75% RH) and HPLC monitoring reveal hydrolysis of the chloromethyl group at pH >8.0. For long-term storage, lyophilization in amber vials under nitrogen is recommended . Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard lab conditions .

Q. Q8. What computational tools predict environmental persistence or toxicity?

The EPA’s EPI Suite estimates biodegradation (BIOWIN) and bioaccumulation (BCF) metrics. For example, trifluoromethyl groups reduce biodegradability (BIOWIN score: 0.1–0.3), suggesting environmental persistence . Toxicity prediction via QSAR models (e.g., TEST) identifies potential aquatic toxicity (LC50 <1 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。